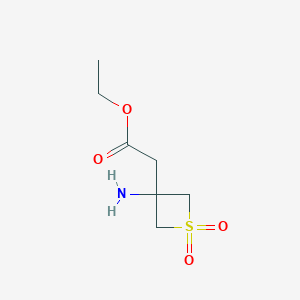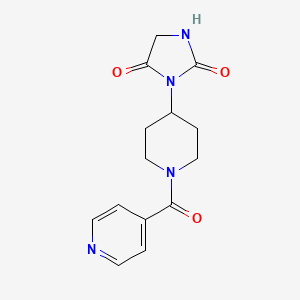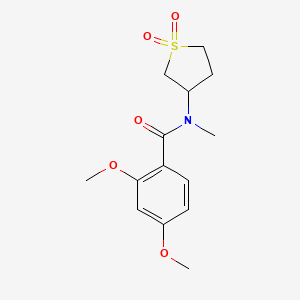
1,3-dimethyl-7-(3-phenoxypropyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of derivatives related to 1,3-dimethyl-7-(3-phenoxypropyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves complex organic synthesis techniques. For example, the synthesis and cardiovascular activity of new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones have been studied, showcasing methods to introduce various substituents into the purine core to evaluate biological activities (Chłoń-Rzepa et al., 2004).
Molecular Structure Analysis
The molecular structure of closely related compounds, such as 4,4-Dimethyl-1-(2-phenyl-1-(phenylamino)ethyl)-piperidin-2,6-dione, has been determined through crystallography, revealing insights into the stereochemistry and conformational dynamics of such molecules. These studies provide a foundation for understanding the 3D arrangement of atoms in 1,3-dimethyl-7-(3-phenoxypropyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione and its impact on reactivity and biological activity (Rajnikant et al., 2010).
Scientific Research Applications
Antihistaminic Activity
A study by Pascal et al. (1985) synthesized derivatives related to 1,3-dimethyl-7-(3-phenoxypropyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione and evaluated their antihistaminic activity. The compounds demonstrated inhibition of histamine-induced bronchospasm in guinea pigs and passive cutaneous anaphylaxis in rats, indicating potential as antihistamines [J. Pascal, S. Beranger, H. Pinhas, A. Poizot, J. Désiles, 1985].
Antiasthmatic Agents
Bhatia et al. (2016) focused on synthesizing and assessing the antiasthmatic activity of xanthene derivatives, including 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione. The derivatives showed significant pulmonary vasodilator activity, indicating their potential use as antiasthmatic agents [M. Bhatia, Vikram Shivaji Waghmare, P. Choudhari, Santosh S. Kumbhar, 2016].
Serotonin Receptor Activity
Research by Chłoń et al. (2001) synthesized derivatives of 1,3-dimethyl-7-phenylalkyl-8-[3-(4-phenyl-1-piperazinyl)propylamino]-purine-2,6-dione. These compounds were evaluated for their affinity towards 5-HT1A and 5-HT2A receptors, revealing distinct receptor activities, which can have implications in developing treatments for conditions influenced by these receptors [G. Chłoń, M. Pawłowski, B. Duszyńska, A. Szaro, E. Tatarczńska, A. Kłodzińska, E. Chojnacka-wójcik, 2001].
Cardiovascular Activity
A study by Chłoń-Rzepa et al. (2004) involved the synthesis of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones and tested them for cardiovascular activity. Some compounds showed prophylactic antiarrhythmic and hypotensive activity, indicating their potential in cardiovascular drug development [G. Chłoń-Rzepa, M. Pawłowski, M. Zygmunt, B. Filipek, Dorata Maciag, 2004].
DNA Cleavage
McHugh and Knowland (1995) explored the use of different amines, including piperidine, for cleaving abasic and UV-irradiated DNA at damage sites. This research is significant in understanding DNA repair and the effects of UV radiation on genetic material [P. McHugh, J. Knowland, 1995].
Aromatase Inhibition
Hartmann and Batzl (1986) synthesized 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones to inhibit estrogen biosynthesis, which is relevant in breast cancer research. These compounds showed potent inhibition and could be potential candidates for treating hormone-dependent breast cancer [R. Hartmann, C. Batzl, 1986].
properties
IUPAC Name |
1,3-dimethyl-7-(3-phenoxypropyl)-8-piperidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-23-18-17(19(27)24(2)21(23)28)26(20(22-18)25-12-7-4-8-13-25)14-9-15-29-16-10-5-3-6-11-16/h3,5-6,10-11H,4,7-9,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBKTYPQZIVUBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CCCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2483211.png)
![N4-(4-methoxyphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2483213.png)
![4-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2483214.png)
![3-{(Z)-[4-(dimethylamino)anilino]methylidene}-6-methyl-2H-pyran-2,4-dione](/img/structure/B2483217.png)
![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2483218.png)


![3-[4,8-dimethyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoic Acid](/img/structure/B2483224.png)
![3-[(Oxan-4-yloxy)methyl]benzonitrile](/img/structure/B2483225.png)

![Bicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B2483229.png)


